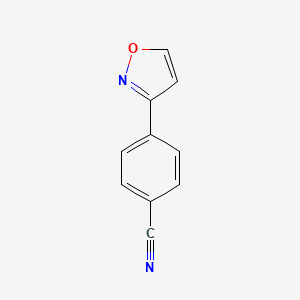
4-(Isoxazol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isoxazol-3-yl)benzonitrile is a chemical compound that features an isoxazole ring attached to a benzonitrile moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoxazol-3-yl)benzonitrile typically involves the formation of the isoxazole ring followed by its attachment to the benzonitrile group. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Isoxazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitrile group or the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-(Isoxazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Isoxazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s biological effects. Detailed studies on the molecular pathways involved are ongoing .
Comparación Con Compuestos Similares
Isoxazole: The parent compound with a five-membered ring containing oxygen and nitrogen.
Benzonitrile: A simple aromatic nitrile without the isoxazole ring.
4-(Isoxazol-5-yl)benzonitrile: A positional isomer with the isoxazole ring attached at a different position on the benzene ring.
Uniqueness: 4-(Isoxazol-3-yl)benzonitrile is unique due to the specific positioning of the isoxazole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H6N2O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4-(1,2-oxazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H |
Clave InChI |
RKHGTXOZIRRCFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


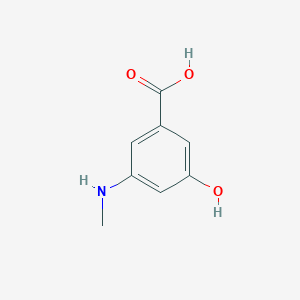
![2H-Indeno[5,6-D]thiazole](/img/structure/B11915678.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)

![3H-Imidazo[4,5-C]pyridine-2-propanamine](/img/structure/B11915705.png)

![(3aS,9bR)-2,3,3a,4,5,9b-Hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11915707.png)
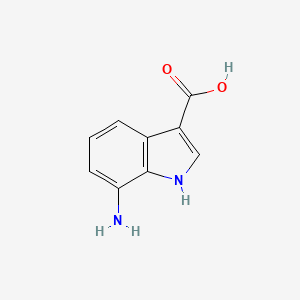
![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)
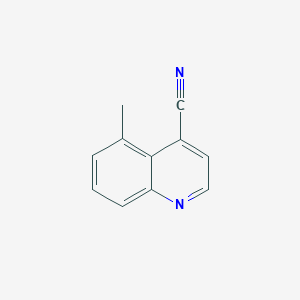
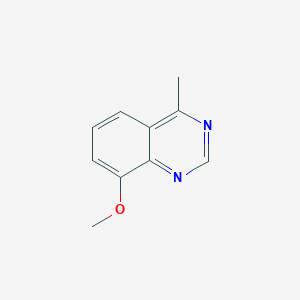

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)

